3-Bromo-4h-pyrazolo[1,5-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves a convenient and efficient route starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . One key method to achieve C3-arylation is the Suzuki–Miyaura cross-coupling reaction . This reaction allows the introduction of aryl and heteroaryl groups at the C3 position. The optimized conditions involve using a tandem catalyst (XPhosPdG2/XPhos) to prevent debromination. This strategy enables the formation of 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines .
Industrial Production:: While specific industrial production methods are not widely documented, the Suzuki–Miyaura reaction can be scaled up for larger-scale synthesis.
Análisis De Reacciones Químicas
Reactions::
Arylation (Heteroarylation):
Second C-5 Arylation: After activating the C–O bond of the lactam function, a second arylation at C5 can be achieved .
Aryl/Heteroaryl Boronic Acids: Used as coupling partners.
Tandem Catalyst (XPhosPdG2/XPhos): Prevents debromination during the cross-coupling reaction.
PyBroP: Activates the C–O bond for the second arylation.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Medicinal Chemistry: Its unique structure makes it valuable for drug discovery.
Neurodegenerative Disorders: Some derivatives display micromolar IC50 values against monoamine oxidase B, an important target in neurodegenerative diseases .
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and pathways.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, researchers often compare it with related pyrazolo[1,5-a]pyrimidines to highlight its uniqueness.
Propiedades
IUPAC Name |
3-bromo-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-3-9-10-5(11)1-2-8-6(4)10/h1-3,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJJYMQEJMKBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNN2C1=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.